Cas no 2229422-71-1 (1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(4-Methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane core functionalized with a ketone group and a nitrile moiety, linked to a substituted aromatic ring. The presence of methoxy and dimethyl groups on the phenyl ring enhances its steric and electronic properties, making it a valuable intermediate in synthetic chemistry. Its structural rigidity and functional group diversity allow for applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound’s stability and reactivity profile make it suitable for further derivatization, enabling precise modifications in target-oriented synthesis.
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile structure
2229422-71-1 structure
商品名:1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2229422-71-1
MF:C14H15NO2
メガワット:229.274403810501
CID:6363292
PubChem ID:165839154

1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1735387
    • 2229422-71-1
    • インチ: 1S/C14H15NO2/c1-9-4-11(5-10(2)13(9)17-3)14(8-15)6-12(16)7-14/h4-5H,6-7H2,1-3H3
    • InChIKey: DSRRKCSKIFONQP-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C#N)(C2C=C(C)C(=C(C)C=2)OC)C1

計算された属性

  • せいみつぶんしりょう: 229.110278721g/mol
  • どういたいしつりょう: 229.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735387-0.1g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
0.1g
$904.0 2023-09-20
Enamine
EN300-1735387-0.5g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
0.5g
$987.0 2023-09-20
Enamine
EN300-1735387-1g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
1g
$1029.0 2023-09-20
Enamine
EN300-1735387-5.0g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
5g
$2981.0 2023-06-04
Enamine
EN300-1735387-0.25g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
0.25g
$946.0 2023-09-20
Enamine
EN300-1735387-0.05g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
0.05g
$864.0 2023-09-20
Enamine
EN300-1735387-1.0g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
1g
$1029.0 2023-06-04
Enamine
EN300-1735387-2.5g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
2.5g
$2014.0 2023-09-20
Enamine
EN300-1735387-10.0g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
10g
$4421.0 2023-06-04
Enamine
EN300-1735387-5g
1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile
2229422-71-1
5g
$2981.0 2023-09-20

1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2229422-71-1)

1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile, identified by its CAS number 2229422-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with an oxo group and a nitrile substituent, combined with a phenyl ring bearing methoxy and dimethyl groups. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The structural composition of 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile involves a cyclobutane ring that is highly strained, which can be exploited for the design of bioactive molecules. The presence of an oxo group at the third position of the cyclobutane ring introduces polarity and reactivity, while the nitrile group at the first position adds another layer of chemical versatility. The phenyl ring substituted with a methoxy group at the fourth position and dimethyl groups at the third and fifth positions enhances the lipophilicity and electronic properties of the molecule, making it suitable for interaction with biological targets.

In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in medicinal chemistry. The strained nature of the cyclobutane ring can lead to unique conformational preferences and binding properties, which can be harnessed for the development of novel therapeutic agents. Specifically, compounds like 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile have been investigated for their potential as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

The methoxy and dimethyl substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule. These groups can influence both the solubility and bioavailability of the compound, which are essential factors in drug design. Additionally, the nitrile group can serve as a versatile handle for further chemical modifications, allowing chemists to explore different derivatives with tailored biological activities.

Recent studies have demonstrated that cyclobutane derivatives can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, research has shown that certain cyclobutane-based compounds can inhibit Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The structural features of 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile make it a promising candidate for further investigation in this context.

The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include cyclization reactions to form the cyclobutane ring, followed by functional group transformations to introduce the oxo and nitrile groups. The introduction of the methoxy and dimethyl groups on the phenyl ring often requires protective group strategies to prevent unwanted side reactions.

In terms of pharmacokinetic properties, 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile exhibits interesting characteristics that make it an attractive lead compound. Preliminary studies suggest that it has good solubility in both polar and non-polar solvents, which is advantageous for formulation development. Additionally, its stability under various storage conditions makes it suitable for further preclinical testing.

The potential applications of this compound extend beyond kinase inhibition. Researchers are also exploring its utility as an intermediate in the synthesis of more complex molecules with enhanced biological activity. The versatility of its functional groups allows for diverse chemical modifications, enabling chemists to tailor its properties for specific therapeutic targets.

In conclusion, 1-(4-methoxy-3,5-dimethylphenyl)-3-oxocyclobutane-1-carbonitrile

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